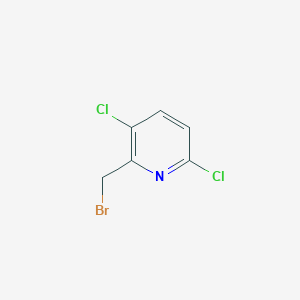

2-(Bromomethyl)-3,6-dichloropyridine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine scaffold is a ubiquitous structural motif found in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. nih.govnih.gov Its presence is critical to the function of numerous FDA-approved drugs, where it can act as a pharmacophore, influence solubility, and participate in crucial binding interactions with biological targets. nih.gov The ability to introduce a wide range of substituents onto the pyridine ring makes it an invaluable template in drug discovery and materials science. The development of new synthetic methodologies for the regioselective functionalization of pyridines remains an active area of research. dntb.gov.uanuph.edu.ua

Academic Relevance of 2-(Bromomethyl)-3,6-dichloropyridine (B6238279) as a Key Intermediate

While specific research on 2-(Bromomethyl)-3,6-dichloropyridine is not extensively documented in publicly available literature, its academic relevance can be inferred from the reactivity of its constituent functional groups. The dichloropyridine core provides a stable scaffold, with the chlorine atoms deactivating the ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution. These chlorine atoms can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. znaturforsch.com

The bromomethyl group is a highly reactive electrophilic site, readily participating in nucleophilic substitution reactions (SN2) with a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions. This allows for the facile introduction of a diverse array of side chains at the 2-position of the pyridine ring. The combination of a reactive bromomethyl group and two modifiable chloro-substituents makes 2-(Bromomethyl)-3,6-dichloropyridine a potentially valuable intermediate for the synthesis of polysubstituted pyridine derivatives.

Below is a data table with the basic properties of 2-(Bromomethyl)-3,6-dichloropyridine.

| Property | Value |

| CAS Number | 1227585-44-5 |

| Molecular Formula | C₆H₄BrCl₂N |

| Molecular Weight | 240.91 g/mol |

| Boiling Point (Predicted) | 260.1 ± 35.0 °C |

Overview of Research Trajectories Pertaining to 2-(Bromomethyl)-3,6-dichloropyridine

Given the limited specific literature on 2-(Bromomethyl)-3,6-dichloropyridine, a definitive overview of its research trajectories is not possible. However, based on the chemistry of related compounds, several potential avenues of research can be envisioned.

Future research involving this compound would likely focus on its use as a building block in the synthesis of novel compounds for medicinal chemistry and materials science. For instance, the sequential reaction of the bromomethyl group followed by selective functionalization of the chloro-substituents could lead to the development of new ligands for catalysis or novel scaffolds for drug discovery. The exploration of its reactivity in various named reactions and the development of efficient synthetic routes to this intermediate are also probable areas of future investigation. The trifluoromethyl and trifluoromethoxy groups, for example, are often incorporated into drug candidates to improve metabolic stability and pharmacokinetic profiles, and 2-(Bromomethyl)-3,6-dichloropyridine could serve as a starting point for the synthesis of such analogues. mdpi.com

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H4BrCl2N |

|---|---|

Molekulargewicht |

240.91 g/mol |

IUPAC-Name |

2-(bromomethyl)-3,6-dichloropyridine |

InChI |

InChI=1S/C6H4BrCl2N/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2 |

InChI-Schlüssel |

BFGCJTJKYZARLF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC(=C1Cl)CBr)Cl |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Bromomethyl 3,6 Dichloropyridine

Precursor Synthesis and Regioselective Bromination Approaches

The successful synthesis of the target compound is critically dependent on the initial preparation of the key intermediate, 2-methyl-3,6-dichloropyridine, and the subsequent selective bromination of its methyl group.

Synthesis of 2-Methyl-3,6-dichloropyridine Derivatives

The synthesis of the precursor, 2-methyl-3,6-dichloropyridine, is a crucial first step. While direct, single-step syntheses are not extensively documented, established methods in pyridine (B92270) chemistry allow for its preparation through multi-step routes. One plausible approach begins with the chlorination of a suitable 2-methylpyridine (B31789) derivative. For instance, processes for manufacturing 2,6-dichloropyridine (B45657) derivatives often involve the reaction of corresponding 2,6-dihydroxypyridines with a chlorinating agent like phosphorus oxychloride in the presence of a basic nitrogen compound. google.com A similar strategy could be adapted, starting from a compound like 3-chloro-2-methyl-6-hydroxypyridine and converting the hydroxyl group to a chloride.

Another viable route involves the selective chlorination of an existing chloromethylpyridine. For example, 2,6-dichloropyridine can be further chlorinated to yield 2,3,6-trichloropyridine. google.compatsnap.com By analogy, 6-chloro-2-methylpyridine could serve as a starting material for regioselective chlorination at the 3-position.

Furthermore, Sandmeyer-type reactions offer a classic method for introducing chloro-substituents. Starting from 6-chloro-2-methylpyridin-3-amine, diazotization followed by treatment with a copper(I) chloride source could yield the desired 2-methyl-3,6-dichloropyridine. nbinno.com The choice of route depends on the availability of starting materials and the desired scale of production.

Free-Radical Bromination Protocols at the Benzylic Position (e.g., N-Bromosuccinimide (NBS) Mediated)

The conversion of the methyl group of 2-methyl-3,6-dichloropyridine to a bromomethyl group is most commonly achieved via a free-radical halogenation at the benzylic position. The Wohl-Ziegler reaction is the archetypal method for this transformation, employing N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. dbpedia.orgthermofisher.comwikipedia.org

The reaction proceeds through a free-radical chain mechanism. libretexts.org An initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or UV light, generates a bromine radical from NBS. organic-chemistry.org This radical then abstracts a hydrogen atom from the methyl group, which is the most reactive "benzylic" position in the molecule. This selectivity arises because the resulting benzylic radical is stabilized by resonance with the pyridine ring. The pyridine ring itself is deactivated towards electrophilic attack by the presence of the electron-withdrawing nitrogen atom and two chlorine atoms, which further favors the radical substitution on the side chain over electrophilic aromatic substitution on the ring. youtube.com The benzylic radical then reacts with a source of bromine (Br₂), which is present in low concentrations, to form the final product and regenerate a bromine radical, thus propagating the chain. organic-chemistry.orgchem-station.com

The general reaction is as follows:

Figure 1: General scheme for the Wohl-Ziegler bromination of 2-methyl-3,6-dichloropyridine using NBS and a radical initiator.

Alternative Synthetic Routes to the Bromomethyl Moiety

An alternative to the direct bromination of the methyl group involves the conversion of a corresponding alcohol. This two-step approach begins with the synthesis of 2-(hydroxymethyl)-3,6-dichloropyridine. This alcohol intermediate can be prepared from 3,6-dichloropicolinic acid, a known compound, via standard reduction procedures, such as conversion to the methyl ester followed by reduction with a hydride reagent like lithium aluminum hydride. researchgate.net

Once the alcohol is obtained, it can be converted to the desired 2-(bromomethyl)-3,6-dichloropyridine (B6238279) using various brominating agents. Reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are effective for this transformation. The reaction with PBr₃ typically proceeds via an SN2 mechanism, where the hydroxyl group is first converted into a good leaving group (a phosphite (B83602) ester), which is then displaced by a bromide ion. chemicalbook.com This method is often preferred as it proceeds under milder conditions and can minimize side reactions like carbocation rearrangements that might occur with HBr. chemicalbook.com

Optimization of Reaction Conditions and Yields

To ensure high conversion and selectivity, the optimization of reaction parameters such as solvent, temperature, and catalytic systems is paramount.

Solvent Effects and Temperature Control in Bromination Reactions

The choice of solvent is critical in Wohl-Ziegler brominations. Historically, carbon tetrachloride (CCl₄) was the solvent of choice due to its inertness under radical conditions and its ability to facilitate the reaction, as the byproduct succinimide (B58015) is insoluble and floats, indicating reaction completion. wikipedia.orgorganic-chemistry.org However, due to its toxicity and environmental impact, CCl₄ has been largely replaced.

Alternative solvents have been investigated to create greener and safer protocols. Acetonitrile (B52724) and trifluorotoluene have been shown to be effective replacements. wikipedia.orgorganic-chemistry.org The polarity of the solvent can influence the reaction rate and the selectivity, and screening of different inert solvents is often necessary to optimize the yield for a specific substrate.

Temperature control is also essential. Free-radical brominations are typically conducted at the reflux temperature of the chosen solvent to ensure thermal decomposition of the initiator (like AIBN or BPO) and maintain the radical chain reaction. However, the temperature must be carefully controlled to prevent unwanted side reactions, such as over-bromination (formation of dibromomethyl species) or competitive electrophilic addition to the aromatic ring, although the latter is less likely with a deactivated pyridine system.

Interactive Table: Solvent Effects in Benzylic Bromination

| Solvent | Typical Temperature | Key Considerations |

|---|---|---|

| Carbon Tetrachloride (CCl₄) | ~77 °C (Reflux) | Traditional solvent, excellent results. Now banned due to toxicity and environmental concerns. wikipedia.org |

| Acetonitrile (CH₃CN) | ~82 °C (Reflux) | A suitable polar aprotic alternative to CCl₄. organic-chemistry.org |

| Trifluorotoluene | ~102 °C (Reflux) | Proposed as a "greener" alternative to CCl₄. wikipedia.org |

| 1,2-Dichlorobenzene | 60-90 °C | Can offer superior yields and shorter reaction times compared to CCl₄ in some cases. |

Catalyst and Initiator Systems for Enhanced Selectivity

The efficiency of the benzylic bromination is highly dependent on the radical initiator system. The selection of the initiator and its concentration can significantly impact the reaction rate and the formation of byproducts.

Thermal Initiators : AIBN and benzoyl peroxide (BPO) are the most common thermal initiators. They decompose at a predictable rate upon heating to generate the initial radicals that start the chain reaction. The amount of initiator is typically catalytic, often in the range of 1-10 mol%.

Photochemical Initiation : Initiation can also be achieved using UV or visible light, which provides the energy for the homolytic cleavage of the bromine source. libretexts.org Photochemical methods can sometimes be performed at lower temperatures than thermally initiated reactions, which can improve the selectivity and prevent degradation of sensitive substrates.

The relative reactivity of hydrogens in free-radical halogenation follows the order: tertiary > secondary > primary, which is governed by the stability of the resulting carbon radical. libretexts.org For the bromination of 2-methyl-3,6-dichloropyridine, abstraction of a benzylic hydrogen is strongly favored due to the resonance stabilization of the intermediate radical. Bromination is known to be highly selective compared to chlorination, overwhelmingly favoring the most stable radical intermediate. youtube.com This inherent selectivity of bromine radicals is a key factor in achieving high yields of the desired monobrominated product. reddit.com

Interactive Table: Common Initiator Systems for Wohl-Ziegler Bromination

| Initiator System | Activation Method | Typical Conditions | Advantages |

|---|---|---|---|

| N-Bromosuccinimide (NBS) / AIBN | Thermal | Refluxing solvent (e.g., CH₃CN) | Good control, reproducible, widely used. |

| N-Bromosuccinimide (NBS) / BPO | Thermal | Refluxing solvent (e.g., CCl₄) | Classic method, effective. |

| N-Bromosuccinimide (NBS) / Light | Photochemical (UV/Visible) | Inert solvent, room temp. to reflux | Can be performed at lower temperatures, potentially higher selectivity. libretexts.org |

Green Chemistry Principles in Synthetic Strategies

The pursuit of sustainable chemical manufacturing necessitates the integration of green chemistry principles into synthetic design. For a multi-step synthesis, such as that required for 2-(Bromomethyl)-3,6-dichloropyridine, each step presents an opportunity to reduce environmental impact by optimizing reagent choice, reaction conditions, and waste generation. A plausible synthetic pathway involves the initial chlorination of a pyridine precursor followed by the bromination of the methyl group. The application of green chemistry principles to this hypothetical, yet chemically sound, route is analyzed below.

A common method for the bromination of methyl groups on pyridine rings is free-radical bromination using N-bromosuccinimide (NBS). daneshyari.com This reagent is favored for its selectivity in brominating allylic and benzylic positions. daneshyari.com The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and conducted in a non-polar solvent like carbon tetrachloride. daneshyari.com

From a green chemistry perspective, the use of N-bromosuccinimide is advantageous as the byproduct, succinimide, can often be easily removed from the reaction mixture. daneshyari.com However, traditional solvents like carbon tetrachloride are highly toxic and environmentally damaging, prompting the search for greener alternatives. Research into free-radical brominations in more benign solvents, such as water, has shown promise for certain substrates. acs.org The ideal solvent would be non-toxic, readily available, and easily recyclable.

Another key principle of green chemistry is atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. The free-radical bromination of a dichlorinated picoline with NBS to form 2-(Bromomethyl)-3,6-dichloropyridine and succinimide can be evaluated for its atom economy.

| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) |

| 2-methyl-3,6-dichloropyridine | 162.01 | 2-(Bromomethyl)-3,6-dichloropyridine | 240.91 |

| N-Bromosuccinimide (NBS) | 177.98 | Succinimide | 99.09 |

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy = (240.91 / (162.01 + 177.98)) x 100 ≈ 70.86%

This calculation indicates that a significant portion of the reactant mass is incorporated into the final product, although there is still room for improvement to achieve higher atom economy.

The choice of brominating agent also has implications for the greenness of the synthesis. While NBS is common, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have also been used for the bromination of pyridine derivatives. google.com A comparative analysis of different brominating agents based on their environmental impact, safety, and efficiency is crucial for developing a truly green synthetic process.

| Brominating Agent | Advantages | Disadvantages |

| N-Bromosuccinimide (NBS) | High selectivity, easy byproduct removal. daneshyari.com | Requires radical initiator, often used in hazardous solvents. daneshyari.com |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Can be used without an additional solvent in some cases. google.com | May require specific conditions to control reactivity. |

| Bromine (Br₂) | High atom economy in addition reactions. | Can be non-selective, leading to mixtures of products; hazardous to handle. google.com |

| Pyridinium (B92312) bromide–perbromide | Can be optimal for certain dihydropyridine (B1217469) systems. nih.gov | May not be universally applicable to all pyridine substrates. |

Mechanistic Investigations of 2 Bromomethyl 3,6 Dichloropyridine Reactivity

Nucleophilic Substitution Chemistry at the Bromomethyl Center

The reactivity of 2-(bromomethyl)-3,6-dichloropyridine (B6238279) at its bromomethyl center is a focal point of mechanistic investigations. This reactivity is largely governed by nucleophilic substitution, a fundamental class of reactions in organic chemistry.

The substitution at the bromomethyl group of 2-(bromomethyl)-3,6-dichloropyridine can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) pathway, or a combination of both. The operative mechanism is influenced by several factors including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

SN1 Pathway : This pathway involves a two-step mechanism. The first and rate-determining step is the departure of the bromide leaving group to form a pyridyl-stabilized carbocation. The stability of this carbocation is a crucial factor. The adjacent pyridine (B92270) ring, despite its electron-withdrawing nitrogen atom, can potentially stabilize the positive charge through resonance. The presence of two electron-withdrawing chlorine atoms on the pyridine ring, however, would destabilize this carbocation, making the SN1 pathway less favorable. When the leaving group is attached to a tertiary, allylic, or benzylic carbon, a carbocation intermediate will be relatively stable and thus an SN1 mechanism is favored. libretexts.org Benzyl halides can react via both SN1 and SN2 mechanisms. quora.comyoutube.com The benzylic carbocation formed in the SN1 reaction is stabilized by resonance, spreading the positive charge over the aromatic ring. quora.com

SN2 Pathway : This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. libretexts.org This pathway is favored for primary halides like the bromomethyl group in the title compound. youtube.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. libretexts.orgopenochem.org Steric hindrance around the reaction center is a major factor; less hindered substrates react faster. cureffi.org The presence of electron-withdrawing groups on the pyridine ring can enhance the electrophilicity of the methylene (B1212753) carbon, potentially accelerating the SN2 reaction. cureffi.org

The competition between SN1 and SN2 pathways for benzylic-type halides is a well-documented area of study. The choice of mechanism can be directed by reaction conditions. Strong nucleophiles and polar aprotic solvents favor the SN2 pathway, while weak nucleophiles and polar protic solvents promote the SN1 mechanism. libretexts.orgyoutube.com

The study of kinetics provides insight into the reaction rate and the factors that influence it, while thermodynamics describes the energy changes that occur during the reaction.

Kinetics :

SN2 reactions follow second-order kinetics, with the rate law expressed as: Rate = k[Substrate][Nucleophile]. libretexts.orgopenochem.org This means the reaction rate is proportional to the concentration of both the 2-(bromomethyl)-3,6-dichloropyridine and the attacking nucleophile. libretexts.org

SN1 reactions follow first-order kinetics, with the rate law being: Rate = k[Substrate]. The rate is dependent only on the concentration of the substrate as the formation of the carbocation is the slow, rate-determining step.

Thermodynamics :

The Gibbs free energy (ΔG) of the reaction determines its spontaneity. A negative ΔG indicates a spontaneous reaction.

The enthalpy of activation (ΔH‡) represents the energy barrier that must be overcome for the reaction to proceed. In an SN2 reaction, this is the energy of the single transition state. libretexts.org For an SN1 reaction, the highest energy barrier corresponds to the formation of the carbocation intermediate.

The entropy of activation (ΔS‡) reflects the change in disorder in going from the reactants to the transition state. In SN2 reactions, the transition state is more ordered than the reactants, leading to a negative ΔS‡. sciencerepository.org Conversely, the transition state of an SN1 reaction is often more disordered, resulting in a positive or less negative ΔS‡. sciencerepository.org

| Parameter | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Molecularity | Unimolecular | Bimolecular |

| Reaction Steps | Two (or more) | One |

| Intermediate | Carbocation | None (Transition State only) |

| Stereochemistry | Racemization | Inversion of configuration |

| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |

The reactivity of 2-(bromomethyl)-3,6-dichloropyridine with various nucleophiles is a key aspect of its chemistry. The nucleophilicity of the attacking species plays a significant role in the reaction rate and mechanism.

Amines : Primary and secondary amines are generally good nucleophiles and react readily with the bromomethyl group, likely via an SN2 mechanism, to form the corresponding substituted aminomethylpyridines. The nitrogen atom's lone pair of electrons initiates the attack on the electrophilic carbon. msu.edu

Alcohols : Alcohols are weaker nucleophiles than amines. msu.edu To enhance their reactivity, they are often converted to their conjugate bases, alkoxides (RO⁻), by treatment with a strong base. Alkoxides are much stronger nucleophiles and will readily displace the bromide. The reaction with neutral alcohols is slower and may have more SN1 character, especially with heating.

Thiols : Thiols are generally more nucleophilic than their alcohol counterparts. msu.edu They can react with 2-(bromomethyl)-3,6-dichloropyridine to form thioethers. The reaction is typically efficient and proceeds under mild conditions, consistent with an SN2 pathway.

The general order of nucleophilicity for these classes of compounds is: Thiols > Amines > Alcohols. msu.edu However, this can be influenced by steric factors and the specific reaction conditions.

| Nucleophile | Typical Product | General Reactivity |

|---|---|---|

| Primary Amine (R-NH₂) | 2-(Aminomethyl)-3,6-dichloropyridine | High |

| Alcohol (R-OH) | 2-(Alkoxymethyl)-3,6-dichloropyridine | Moderate (often requires activation to alkoxide) |

| Thiol (R-SH) | 2-(Thioether)-3,6-dichloropyridine | High |

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful set of tools for the functionalization of 2-(bromomethyl)-3,6-dichloropyridine, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The two chlorine atoms on the pyridine ring of 2-(bromomethyl)-3,6-dichloropyridine are potential sites for transition metal-catalyzed cross-coupling reactions. The regioselectivity of these reactions (i.e., which chlorine atom reacts) is a key consideration. Generally, for dichloropyridines, coupling occurs preferentially at the position adjacent to the nitrogen (the 2- or 6-position). nih.gov

Suzuki-Miyaura Coupling : This reaction involves the coupling of the dichloropyridine with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org It is a versatile method for forming biaryl compounds. researchgate.net The reactivity order of halogens is I > Br > OTf >> Cl. libretexts.org While chlorides are less reactive, suitable catalyst systems can promote their coupling. researchgate.netresearchgate.net

Heck Reaction : The Heck reaction couples the dichloropyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted pyridine. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the vinylation of aryl halides. wikipedia.org

Sonogashira Coupling : This reaction couples the dichloropyridine with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org It is a widely used method for the synthesis of arylalkynes. libretexts.org The regioselectivity of Sonogashira couplings on polyhalogenated heterocycles can sometimes be controlled by the choice of catalyst and ligands. rsc.org

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)₂) | Palladium catalyst + Base | Aryl- or vinyl-substituted pyridine |

| Heck | Alkene | Palladium catalyst + Base | Alkenyl-substituted pyridine |

| Sonogashira | Terminal alkyne | Palladium catalyst + Copper(I) co-catalyst + Base | Alkynyl-substituted pyridine |

While less common than reactions at the aryl halides, the bromomethyl group can also participate in transition metal-catalyzed reactions. For instance, palladium-catalyzed allylic alkylations have been developed using benzylic nucleophiles, which are structurally analogous to the reactive center in 2-(bromomethyl)-3,6-dichloropyridine. nih.gov Such reactions would involve the formation of a π-allyl palladium intermediate and subsequent nucleophilic attack. This area represents a potential avenue for further functionalization of the molecule, expanding its synthetic utility.

Emerging Catalytic Systems for C-X Bond Activation (X=Br)

The activation of the carbon-bromine (C-Br) bond in the bromomethyl group of 2-(bromomethyl)-3,6-dichloropyridine is a critical step for its derivatization and use in synthesis. Emerging catalytic systems, particularly those based on transition metals, offer efficient pathways for this transformation. Nickel- and cobalt-based catalysts have shown significant promise in activating C(sp³)–Br bonds, analogous to the one in the target molecule, for cross-coupling reactions.

Recent studies have highlighted the effectiveness of dual catalytic systems, such as a synergistic Nickel/Cobalt setup, for the reductive coupling of aryl halides and alkyl halides. rsc.org In these systems, the cobalt catalyst is primarily responsible for activating the alkyl halide's C(sp³)–Br bond through an Sₙ2 oxidative addition mechanism, while the nickel catalyst activates the aryl halide. rsc.org This orthogonal reactivity allows for the selective formation of new C(sp²)–C(sp³) bonds. While this specific system was studied for separate aryl and alkyl halides, the principles can be extended to intramolecular-like couplings or reactions where 2-(bromomethyl)-3,6-dichloropyridine acts as the alkyl bromide component.

Detailed mechanistic studies, including Density Functional Theory (DFT) calculations, have elucidated the preference for different metal centers to activate specific types of C-X bonds. For instance, Ni⁰ complexes show a kinetic preference for activating Ar–Br bonds over Alk–Br bonds, whereas Coᴵ complexes preferentially activate Alk–Br bonds. rsc.org

Another significant area of development is the use of nickel phosphine (B1218219) catalysts for Suzuki-Miyaura coupling reactions involving dichloropyridines. nih.gov While this research focuses on the C-Cl bonds of the pyridine ring, it provides valuable insights into ligand effects and reaction conditions that could be adapted for targeting the C-Br bond of the bromomethyl group. The choice of phosphine ligand and solvent has been shown to be crucial in controlling selectivity, particularly in achieving mono-functionalization over di-functionalization. nih.gov Specifically, less electron-rich di- and triarylphosphines in combination with acetonitrile (B52724) as a solvent favor monoarylation. nih.gov These findings suggest that careful tuning of a nickel-based catalytic system could selectively activate the more labile C-Br bond in 2-(Bromomethyl)-3,6-dichloropyridine over the C-Cl bonds on the pyridine ring.

Table 1: Comparison of Catalytic Systems for C-X Bond Activation

| Catalytic System | Target Bond Type | Mechanistic Pathway | Key Features |

|---|---|---|---|

| Ni/Co Dual Catalysis | C(sp³)–Br and C(sp²)–X | Sₙ2 Oxidative Addition (Co), Oxidative Addition (Ni) | Orthogonal reactivity; Co activates alkyl halide, Ni activates aryl halide. rsc.org |

Electrophilic and Radical Reactivity of the Pyridine Ring

The reactivity of the pyridine ring in 2-(bromomethyl)-3,6-dichloropyridine is significantly influenced by the presence of the nitrogen heteroatom and the two electron-withdrawing chlorine substituents. These features render the ring electron-deficient, which dictates its behavior in electrophilic and radical reactions.

Electrophilic Reactivity: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of two additional chloro groups in 2-(bromomethyl)-3,6-dichloropyridine further deactivates the ring, making classical electrophilic substitution challenging. However, C–H activation strategies can overcome this low reactivity. Palladium-catalyzed C–H arylation protocols have been developed for pyridines bearing electron-withdrawing groups. nih.gov These methods often show high regioselectivity, favoring positions that are electronically less deactivated or sterically accessible. For a 3,6-dichloro substituted pyridine, electrophilic attack or C-H functionalization would likely be directed to the C4 or C5 positions, influenced by the combined electronic effects of the substituents and the nitrogen atom.

Radical Reactivity: The bromomethyl group is the primary site for radical reactivity in this molecule. Similar to other benzylic or allylic halides, the C-Br bond can be cleaved homolytically to generate a carbon-centered radical. This can be initiated by radical initiators, photolysis, or single-electron transfer from a metal complex. libretexts.org This 2-(3,6-dichloropyridinyl)methyl radical can then participate in various radical reactions, such as addition to multiple bonds or hydrogen atom abstraction. libretexts.org

The pyridine ring itself can react with certain radical species. For instance, dichloride radical anions (Cl₂•⁻), which can be generated in aqueous solutions containing chloride ions, are known to react with various organic molecules, including those with conjugated electron systems. d-nb.infonih.govresearchgate.net The reaction mechanism often involves an electron transfer from the aromatic ring to the radical anion. researchgate.net Given the electron-deficient nature of the dichloropyridine ring, its reactivity towards oxidative radical species might be lower compared to electron-rich aromatics. However, reactions with nucleophilic radicals could be a potential pathway for functionalization.

Table 2: Predicted Reactivity of 2-(Bromomethyl)-3,6-dichloropyridine

| Reaction Type | Reactive Site | Influencing Factors | Expected Outcome |

|---|---|---|---|

| Electrophilic Substitution | Pyridine Ring (C4/C5) | Ring deactivation by N and Cl atoms. | Requires harsh conditions or catalytic C-H activation. nih.gov |

| Radical Abstraction | Bromomethyl Group | Weak C-Br bond. | Formation of a stabilized pyridinylmethyl radical. libretexts.org |

Cycloaddition Reactions and Annulation Strategies

Cycloaddition and annulation reactions are powerful tools for constructing complex cyclic and heterocyclic systems. libretexts.orgmdpi.com While specific examples involving 2-(bromomethyl)-3,6-dichloropyridine are not prevalent in the reviewed literature, its structural motifs suggest potential applications in such strategies.

Cycloaddition Reactions: The pyridine ring itself is generally a poor diene or dienophile in Diels-Alder [4+2] cycloadditions due to its aromaticity and electron-deficient character. libretexts.org However, the exocyclic bromomethyl group could be transformed into a reactive species suitable for cycloadditions. For example, elimination of HBr could potentially generate a methylene-pyridine intermediate, which could act as a component in [4+2] or other cycloaddition reactions.

More plausibly, the molecule could be a precursor for 1,3-dipolar cycloadditions. The bromomethyl group can be converted into an ylide or other 1,3-dipole precursors. For instance, reaction with a tertiary amine would yield a pyridinylmethylammonium salt. Subsequent deprotonation could form a pyridinylmethylide, a 1,3-dipole that could react with various dipolarophiles (e.g., alkenes, alkynes) to construct five-membered heterocyclic rings. rsc.org

Annulation Strategies: Annulation strategies often involve the formation of multiple bonds in a single operation to build a new ring onto an existing scaffold. rsc.org The presence of multiple reactive sites in 2-(bromomethyl)-3,6-dichloropyridine—the C-Br bond and the C-Cl bonds—makes it a potentially versatile substrate for annulation.

Palladium- or ruthenium-catalyzed domino reactions involving C-H activation and C-X bond coupling could be envisioned. rsc.orgrsc.org For example, a reaction sequence could involve an initial coupling at the bromomethyl position, followed by an intramolecular C-H activation/annulation onto the pyridine ring to form a fused bicyclic system. Such strategies have been used to create diverse N-fused heterocycles. researchgate.net A one-pot domino {[4 + 2] & [5 + 2]} double annulation strategy has been developed using Ru(II)-catalysis to create fused oxepino-pyridine skeletons from naphthoic acid derivatives, demonstrating the power of transition metals to orchestrate complex ring-forming cascades. rsc.org Applying similar principles, 2-(bromomethyl)-3,6-dichloropyridine could potentially be used to construct novel fused pyridine systems.

Strategic Applications in Complex Organic Synthesis

Construction of Novel Heterocyclic Scaffolds

The inherent reactivity of the bromomethyl group, coupled with the electronic characteristics of the dichloropyridine ring, makes 2-(Bromomethyl)-3,6-dichloropyridine (B6238279) an ideal starting material for the synthesis of a diverse array of fused and unfused heterocyclic systems.

Pyridine-fused heterocycles are of significant interest due to their prevalence in pharmaceuticals and functional materials. ias.ac.inias.ac.in The synthesis of these systems often relies on the cyclization of appropriately substituted pyridine (B92270) precursors. While specific examples detailing the use of 2-(Bromomethyl)-3,6-dichloropyridine in the synthesis of pyridine-fused systems are not extensively documented in the reviewed literature, its structure lends itself to several established synthetic strategies.

One plausible approach involves the reaction of 2-(Bromomethyl)-3,6-dichloropyridine with binucleophiles. For instance, reaction with a dinucleophile such as a 2-aminothiophenol (B119425) could potentially lead to the formation of a pyridothiazine ring system through an initial N-alkylation followed by an intramolecular cyclization. Similarly, reaction with 2-aminophenol (B121084) could yield pyridoxazine derivatives. The two chlorine atoms on the pyridine ring offer further opportunities for functionalization or subsequent cyclization reactions, thereby expanding the molecular diversity of the resulting fused systems. The chemoselective metallation of chloropyridines has been shown to be a viable route to 2,3-disubstituted pyridines, which can then be cyclized to form fused polyheterocycles. rsc.org

| Reactant | Potential Pyridine-Fused Product | General Synthetic Strategy |

|---|---|---|

| 2-Aminothiophenol | Pyridothiazine derivative | N-alkylation followed by intramolecular cyclization |

| 2-Aminophenol | Pyridoxazine derivative | N-alkylation followed by intramolecular cyclization |

| o-Phenylenediamine | Pyridobenzimidazole derivative | N-alkylation and subsequent cyclization |

The bromomethyl group in 2-(Bromomethyl)-3,6-dichloropyridine is a key functional handle that allows for its use in classical heterocyclic syntheses. This moiety is analogous to the α-haloketones frequently employed in the synthesis of five-membered heterocycles like imidazoles, thiazoles, and oxazoles.

Imidazoles: The synthesis of imidazoles can be achieved through various methods, including the condensation of α-haloketones with amidines. In this context, 2-(Bromomethyl)-3,6-dichloropyridine could react with an amidine to form a substituted imidazole (B134444) ring, where the pyridine moiety would be attached at the 2-position of the imidazole.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a well-established method that involves the reaction of an α-haloketone with a thioamide. organic-chemistry.org By analogy, 2-(Bromomethyl)-3,6-dichloropyridine is expected to react with various thioamides to yield 2-substituted thiazoles bearing the 3,6-dichloropyridin-2-yl moiety. This reaction proceeds via an initial alkylation of the sulfur atom of the thioamide, followed by cyclization and dehydration.

Oxazoles: The Robinson-Gabriel synthesis and related methods utilize α-acylaminoketones for the construction of oxazoles. rsc.org 2-(Bromomethyl)-3,6-dichloropyridine can be converted to the corresponding α-acylaminoketone, which can then undergo cyclodehydration to furnish the desired oxazole (B20620) ring.

| Heterocycle | Key Reactant | Named Reaction/Method |

|---|---|---|

| Imidazole | Amidine | Condensation Reaction |

| Thiazole | Thioamide | Hantzsch Thiazole Synthesis |

| Oxazole | Acylamide (from the bromomethyl precursor) | Robinson-Gabriel Synthesis |

Bridgehead nitrogen heterocycles are polycyclic systems where a nitrogen atom is located at a bridgehead position. rsc.org These structures are of significant interest in medicinal chemistry due to their rigid conformations. The synthesis of such compounds can often be achieved through intramolecular cyclization reactions.

Elaboration into Advanced Chemical Intermediates

Beyond the construction of novel heterocyclic cores, 2-(Bromomethyl)-3,6-dichloropyridine serves as a valuable building block for the synthesis of more complex intermediates tailored for specific applications in the agrochemical and pharmaceutical industries.

Pyridine-based compounds are crucial in the agrochemical industry, with many commercial pesticides containing a pyridine moiety. nih.gov The presence of chlorine and a reactive side chain, as in 2-(Bromomethyl)-3,6-dichloropyridine, makes it a highly attractive precursor for the synthesis of new agrochemicals. A related compound, 4-(Bromomethyl)-2,6-dichloropyridine, is a known key intermediate in the development of herbicides and insecticides. chemimpex.com

Neonicotinoids are a major class of insecticides that act on the nicotinic acetylcholine (B1216132) receptors of insects. nih.gov The synthesis of many neonicotinoids involves the coupling of a chloromethylpyridine derivative with a suitable nitrogen-containing heterocycle. For example, the synthesis of Imidacloprid involves the reaction of 2-chloro-5-(chloromethyl)pyridine (B46043) with an imidazolidine (B613845) derivative. Given its structural similarities, 2-(Bromomethyl)-3,6-dichloropyridine could potentially be utilized in the synthesis of novel neonicotinoid analogues. The two chlorine atoms on the pyridine ring could also be exploited to modulate the biological activity and selectivity of the final product.

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. nih.gov The ability to introduce diverse functionalities onto the pyridine ring is therefore of paramount importance in drug discovery. 2-(Bromomethyl)-3,6-dichloropyridine offers multiple reaction sites for elaboration into complex pharmaceutical intermediates.

The bromomethyl group can be readily converted into a variety of other functional groups, such as alcohols, amines, ethers, and esters, through nucleophilic substitution reactions. These transformations allow for the introduction of pharmacophoric features or linking points for further derivatization. The chlorine atoms on the pyridine ring can also be substituted, for example, through nucleophilic aromatic substitution or cross-coupling reactions, providing access to a wide range of substituted pyridine derivatives. These derivatives can then be incorporated into larger, more complex molecules with potential therapeutic applications. The use of functionalized pyridines as building blocks is a common strategy in the synthesis of pharmaceutical ingredients. aurorium.comfluorochem.co.uk

| Functional Group Transformation | Potential Application |

|---|---|

| Bromomethyl to Alcohol/Ether/Amine | Introduction of pharmacophoric groups |

| Chlorine substitution via SNAr | Diversification of the pyridine core |

| Palladium-catalyzed cross-coupling | Formation of C-C and C-N bonds for complex scaffolds |

Synthesis of Specialty Chemicals and Functional Materials

The chemical reactivity of 2-(bromomethyl)-3,6-dichloropyridine, particularly the lability of the bromomethyl group, makes it a valuable electrophilic building block for the synthesis of a variety of more complex molecules. While specific research detailing the applications of 2-(bromomethyl)-3,6-dichloropyridine in the synthesis of specialty chemicals and functional materials is limited in publicly accessible literature, the utility of its close structural analog, 2-(chloromethyl)-3,6-dichloropyridine, provides significant insight into its potential applications. The chloro-analog is recognized as a key intermediate in the production of various high-value chemical products.

Given the similar and often enhanced reactivity of a bromomethyl group compared to a chloromethyl group, 2-(bromomethyl)-3,6-dichloropyridine is expected to be an equally, if not more, effective precursor in these synthetic pathways. These applications span industries from agriculture and medicine to materials science. The compound serves as a scaffold, introducing the dichloropyridinyl moiety into larger molecular structures, a common feature in many biologically active compounds and functional materials.

The primary role of this compound is as an alkylating agent, where the pyridinylmethyl group is attached to various nucleophiles such as amines, thiols, phenols, and carbanions. This reaction is fundamental to building the carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds that form the backbone of many specialty chemicals.

Below is a table outlining the potential applications in the synthesis of specialty chemicals and functional materials, largely inferred from the documented use of its chloro-analog.

| Category | Potential Application/Product | Synthetic Role of 2-(Bromomethyl)-3,6-dichloropyridine |

| Agrochemicals | Herbicides, Pesticides | Serves as a key building block for creating active ingredients that target specific biological pathways in weeds or pests. |

| Pharmaceuticals | Anticancer agents, Antibacterial drugs | Used as a precursor to introduce the dichloropyridine scaffold into potential therapeutic molecules. |

| Material Science | Catalysts, Surfactants | Functions as a starting material for the synthesis of specialized molecules that can act as catalysts in chemical reactions or as surface-active agents. |

Multicomponent Reactions Incorporating 2-(Bromomethyl)-3,6-dichloropyridine

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates substantial portions of all the initial reactants. nih.govmdpi.com These reactions are of significant interest in medicinal chemistry and drug discovery due to their ability to rapidly generate large libraries of complex and diverse molecules from simple starting materials. nih.gov MCRs are characterized by high atom economy, procedural simplicity, and convergence, making them a cornerstone of modern green chemistry and diversity-oriented synthesis. mdpi.com

A key requirement for a successful MCR is the use of starting materials with appropriate and often complementary reactivity. Halogenated heterocyclic compounds, particularly those with reactive side chains like 2-(bromomethyl)-3,6-dichloropyridine, are theoretically excellent candidates for inclusion in MCRs. The electrophilic bromomethyl group can readily react with a nucleophile, initiating a cascade of reactions with other components in the reaction mixture. The dichloropyridine ring itself can influence the electronic properties and steric environment of the reaction, potentially guiding the stereochemical outcome.

Despite its potential, a thorough review of the scientific literature indicates a notable lack of specific examples or dedicated studies on the incorporation of 2-(Bromomethyl)-3,6-dichloropyridine into multicomponent reactions. Research in this area has often focused on other classes of compounds or different pyridine isomers. researchgate.netnih.gov Therefore, while the structural features of 2-(bromomethyl)-3,6-dichloropyridine suggest its suitability for use in powerful synthetic strategies like the Ugi or Passerini reactions, there is currently no specific, documented research to detail its role, the types of MCRs it can participate in, or the resulting molecular scaffolds. The exploration of this compound's utility in MCRs represents a potential area for future research in synthetic organic chemistry.

Advanced Spectroscopic and Mechanistic Elucidation Techniques

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) serves as an indispensable tool for the unambiguous identification of 2-(Bromomethyl)-3,6-dichloropyridine (B6238279). It provides an accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition. The compound's chemical formula is C₆H₄BrCl₂N, and its exact mass can be calculated with high precision.

The most critical feature in the mass spectrum of this compound is the distinctive isotopic pattern arising from the presence of one bromine and two chlorine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine also has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This combination results in a complex and highly characteristic cluster of peaks for the molecular ion (M⁺) and its fragments, which allows for confident identification. For instance, the relative intensities of the M, M+2, M+4, and M+6 peaks provide a fingerprint that confirms the number of bromine and chlorine atoms present.

HRMS is also pivotal in monitoring the progress of reactions involving 2-(Bromomethyl)-3,6-dichloropyridine. By analyzing aliquots from a reaction mixture over time, it is possible to track the disappearance of the starting material and the appearance of intermediates and final products. This provides crucial data for reaction optimization and mechanistic studies.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Multi-dimensional NMR spectroscopy offers a powerful, non-destructive method for the complete structural assignment of 2-(Bromomethyl)-3,6-dichloropyridine in solution. nih.gov Techniques ranging from simple 1D experiments to more complex 2D correlations are employed to piece together the molecular puzzle.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals. The two aromatic protons on the pyridine (B92270) ring, being adjacent, will appear as a pair of doublets due to spin-spin coupling. The proton at position 5 (H-5) will typically be downfield from the proton at position 4 (H-4). The two protons of the bromomethyl group (-CH₂Br) will appear as a singlet, typically in the range of 4.5-5.0 ppm, shifted downfield due to the electronegativity of the adjacent bromine atom and the pyridine ring.

¹³C NMR: The carbon NMR spectrum will display six unique signals, one for each carbon atom in the distinct electronic environments of the substituted pyridine ring and the bromomethyl group. The chemical shifts provide insight into the electronic nature of the carbons. The carbon atom of the -CH₂Br group would appear at a higher field compared to the aromatic carbons.

Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively link each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) |

| -CH₂Br | ~4.6 | ~30-35 | Singlet | N/A |

| C4-H | ~7.4 | ~125-130 | Doublet | ~8-9 |

| C5-H | ~7.8 | ~140-145 | Doublet | ~8-9 |

Note: The chemical shift values are estimates based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR techniques are crucial for confirming the connectivity and spatial arrangement of the atoms. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds. mnstate.edu For 2-(Bromomethyl)-3,6-dichloropyridine, a cross-peak would be observed between the signals for the H-4 and H-5 protons, confirming their adjacent positions on the pyridine ring. The absence of a cross-peak involving the -CH₂Br protons confirms it is not coupled to any other protons, consistent with its singlet appearance in the ¹H spectrum. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. wikipedia.orgslideshare.net A NOESY spectrum would be expected to show a cross-peak between the protons of the bromomethyl group (-CH₂Br) and the H-5 proton on the pyridine ring. This through-space correlation provides definitive proof of the substituent's location at the C-2 position.

X-Ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal of the compound. This technique can precisely determine the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of 2-(Bromomethyl)-3,6-dichloropyridine.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Progress

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. nih.gov

The spectra of 2-(Bromomethyl)-3,6-dichloropyridine would exhibit several key absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching of the -CH₂Br group would be observed in the 2850-3000 cm⁻¹ range.

C=C and C=N Stretching: The characteristic stretching vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: Strong absorptions corresponding to the C-Cl bonds are expected in the 600-800 cm⁻¹ region of the fingerprint region.

C-Br Stretching: The C-Br stretching vibration typically appears at lower frequencies, usually in the 500-650 cm⁻¹ range.

FT-IR spectroscopy can also be used as an in situ monitoring technique to follow reaction kinetics by tracking the disappearance of reactant peaks and the appearance of product peaks. cet-science.com

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (-CH₂) | 2850 - 3000 |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 650 |

In Situ Reaction Monitoring Techniques for Mechanistic Insights

To gain a deeper understanding of reaction mechanisms involving 2-(Bromomethyl)-3,6-dichloropyridine, in situ reaction monitoring techniques are employed. researchgate.net These methods allow for the real-time observation of species present in the reaction vessel without the need for sampling and quenching.

Techniques such as in situ FT-IR, Raman, and NMR spectroscopy can provide valuable kinetic data and help identify transient intermediates that may not be observable by conventional offline analysis. For example, when 2-(Bromomethyl)-3,6-dichloropyridine undergoes a nucleophilic substitution reaction at the bromomethyl position, in situ monitoring could track the consumption of the starting material and the formation of the product simultaneously. This data helps in elucidating the reaction pathway, determining reaction orders, and identifying potential catalytic cycles or side reactions, offering comprehensive mechanistic insights. rsc.orgrsc.org

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. aps.org Calculations based on DFT can accurately predict molecular geometries, electronic properties, and other essential chemical descriptors. For 2-(Bromomethyl)-3,6-dichloropyridine (B6238279), DFT studies, often employing functionals like B3LYP with various basis sets (e.g., 6-311G**), are used to determine its fundamental electronic characteristics. nih.gov

Key molecular properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. Furthermore, DFT allows for the calculation of the molecule's total energy, dipole moment, polarizability, and hyperpolarizability, which describe the molecule's response to an external electric field. researchgate.net The analysis of the molecular electrostatic potential (MEP) map helps in identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. scispace.com

Table 1: Calculated Electronic and Molecular Properties (Illustrative)

Note: The following data are illustrative for 2-(Bromomethyl)-3,6-dichloropyridine, based on typical DFT calculation results for related halogenated pyridines.

| Property | Calculated Value | Unit |

| Total Energy | -274.9074 | a.u. |

| HOMO Energy | -7.55 | eV |

| LUMO Energy | -1.80 | eV |

| HOMO-LUMO Gap | 5.75 | eV |

| Dipole Moment | 4.45 | Debye |

Prediction of Spectroscopic Data and Conformational Analysis

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. DFT methods can compute harmonic vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of a molecule. nih.gov By comparing the calculated spectra with experimental data, a detailed assignment of vibrational modes to specific molecular motions (stretching, bending, etc.) can be achieved. researchgate.net This synergy between theoretical and experimental spectroscopy is vital for structural elucidation. scispace.com

Conformational analysis is another area where computational methods are essential. nih.gov For a molecule with a flexible side chain like 2-(Bromomethyl)-3,6-dichloropyridine, multiple low-energy conformations (rotamers) may exist due to rotation around single bonds. Computational tools can systematically explore the potential energy surface to identify stable conformers and the energy barriers between them. ed.ac.uk This information is crucial as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional conformation.

Table 2: Predicted Vibrational Frequencies (Illustrative)

Note: This table presents a selection of predicted vibrational frequencies for 2-(Bromomethyl)-3,6-dichloropyridine, based on DFT calculations for similar structures like 2,3-Dichloropyridine. researchgate.net

| Wavenumber (cm⁻¹) | Intensity (IR) | Assignment |

| 3080 | Medium | C-H stretch (ring) |

| 2950 | Low | C-H stretch (CH₂Br) |

| 1570 | High | C=C/C=N stretch (ring) |

| 1450 | Medium | CH₂ scissoring |

| 1100 | High | C-Cl stretch |

| 780 | Medium | C-H out-of-plane bend |

| 650 | High | C-Br stretch |

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry provides deep insights into chemical reaction mechanisms by mapping out the entire reaction pathway. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, can be determined, providing a quantitative measure of the reaction rate.

For 2-(Bromomethyl)-3,6-dichloropyridine, this approach can be used to study various reactions, such as nucleophilic substitution at the bromomethyl group. Theoretical calculations can identify the structure of the transition state, which is the highest energy point along the reaction coordinate. Characterizing the transition state through vibrational frequency analysis (where a single imaginary frequency corresponds to the motion along the reaction coordinate) confirms its identity and provides a deeper understanding of the bond-breaking and bond-forming processes that occur during the reaction.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives (focused on theoretical parameters)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. dergipark.org.tr The development of robust QSAR models relies on molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. mdpi.com Computational chemistry is a primary source for generating these descriptors, particularly those based on theoretical parameters. researchgate.net

For derivatives of 2-(Bromomethyl)-3,6-dichloropyridine, a wide range of theoretical descriptors can be calculated to build QSAR models. These descriptors fall into several categories:

Electronic Descriptors: HOMO/LUMO energies, HOMO-LUMO gap, dipole moment, atomic charges, and electronegativity. researchgate.net

Thermodynamic Descriptors: Heat of formation, entropy, and heat capacity.

Topological Descriptors: Molecular connectivity indices and shape indices.

By developing a mathematical equation that links these descriptors to a measured biological activity (e.g., inhibitory concentration IC₅₀), the QSAR model can be used to predict the activity of new, unsynthesized derivatives. nih.gov This predictive capability accelerates the process of designing new compounds with enhanced desired properties. dergipark.org.tr

Table 3: Common Theoretical Descriptors for QSAR Studies

| Descriptor Category | Examples |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Atomic Charges |

| Steric/Topological | Molecular Volume, Surface Area, Molar Refractivity |

| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy, Entropy |

| Quantum Chemical | Electronegativity, Chemical Hardness, Electrophilicity Index |

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, providing a dynamic view of molecular behavior. nih.gov

For 2-(Bromomethyl)-3,6-dichloropyridine, MD simulations are particularly useful for understanding its behavior in a biological or chemical environment, such as in a solvent like water or an organic solvent. mdpi.com These simulations can reveal how solvent molecules arrange around the solute and how these interactions influence the solute's conformation and dynamics. Key insights from MD simulations include:

Conformational Dynamics: Observing how the molecule's shape and structure fluctuate over time, including transitions between different stable conformations. nih.govresearchgate.net

Solvent Effects: Quantifying the structure of the solvent around the molecule and calculating properties like the solvent accessible surface area (SASA). mdpi.com

Interaction Analysis: Studying the interactions between the molecule and other components in the system, such as proteins or DNA, which is crucial for understanding its mechanism of action in a biological context.

By providing a detailed, atomistic picture of molecular motion, MD simulations complement the static information obtained from quantum mechanical calculations like DFT. nih.gov

Derivatization and Functionalization Strategies

Conversion of the Bromomethyl Group to Other Functionalities

The bromomethyl group at the C2 position is highly susceptible to nucleophilic substitution, behaving similarly to a benzylic bromide. This reactivity allows for its facile conversion into a variety of other functional groups.

The carbon-bromine bond in the bromomethyl group is readily displaced by oxygen, sulfur, and nitrogen nucleophiles, typically through an S(_N)2 mechanism.

Alcohols: The corresponding alcohol, (3,6-dichloropyridin-2-yl)methanol, can be synthesized by hydrolysis of the bromomethyl group. This is typically achieved by reaction with a hydroxide (B78521) source, such as aqueous sodium or potassium hydroxide.

Ethers: Ethers are accessible through the Williamson ether synthesis, where the bromomethyl compound is treated with an alkoxide or phenoxide nucleophile. youtube.comorgoreview.comlibretexts.org This reaction involves the deprotonation of an alcohol to form a more potent nucleophile, which then displaces the bromide. libretexts.org

Thioethers: Analogous to ether synthesis, thioethers can be prepared by reacting 2-(bromomethyl)-3,6-dichloropyridine (B6238279) with a thiol or a thiolate anion. nih.govacsgcipr.org These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate in situ. sciensage.info

Amines: Primary, secondary, and tertiary amines can be formed through nucleophilic substitution with ammonia (B1221849) or the corresponding amines. A common method to avoid over-alkylation and selectively produce primary amines is the Gabriel synthesis, which utilizes potassium phthalimide (B116566) as an ammonia surrogate. beilstein-journals.org

Table 1: Synthesis of Alcohols, Ethers, Thioethers, and Amines

| Target Functional Group | General Reagent(s) | Reaction Type | Product Class |

| Alcohol (-CH₂OH) | NaOH, KOH (aq) | Hydrolysis (S(_N)2) | Pyridylmethanol |

| Ether (-CH₂OR) | RO⁻Na⁺, RO⁻K⁺ | Williamson Ether Synthesis (S(_N)2) | Alkoxy/Aryloxymethyl Pyridine (B92270) |

| Thioether (-CH₂SR) | RSH + Base or RS⁻Na⁺ | Thioetherification (S(_N)2) | Alkyl/Arylthiomethyl Pyridine |

| Amine (-CH₂NRR') | NH₃, RNH₂, RR'NH | Nucleophilic Substitution (S(_N)2) | Aminomethyl Pyridine |

The bromomethyl group serves as a precursor for introducing one-carbon-extended functionalities like nitriles and carboxylic acids.

Nitriles: The synthesis of (3,6-dichloropyridin-2-yl)acetonitrile is achieved by treating the starting bromide with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent. This is a standard S(_N)2 reaction that extends the carbon chain by one.

Carboxylic Acids: The nitrile functionality can be readily hydrolyzed to the corresponding carboxylic acid, (3,6-dichloropyridin-2-yl)acetic acid. This transformation is typically accomplished under acidic (e.g., H₃O⁺ with heat) or basic (e.g., NaOH with heat, followed by acidic workup) conditions.

Esters: Once the carboxylic acid is obtained, it can be converted to various esters through Fischer esterification. This involves reacting the acid with an alcohol in the presence of a strong acid catalyst.

Table 2: Synthesis of Nitriles, Carboxylic Acids, and Esters

| Starting Material | Reagent(s) | Intermediate/Product | Functional Group Formed |

| 2-(Bromomethyl)-3,6-dichloropyridine | NaCN or KCN | (3,6-Dichloropyridin-2-yl)acetonitrile | Nitrile (-CH₂CN) |

| (3,6-Dichloropyridin-2-yl)acetonitrile | H₃O⁺, Heat or 1. NaOH, Heat 2. H₃O⁺ | (3,6-Dichloropyridin-2-yl)acetic acid | Carboxylic Acid (-CH₂COOH) |

| (3,6-Dichloropyridin-2-yl)acetic acid | ROH, H⁺ catalyst | Alkyl (3,6-dichloropyridin-2-yl)acetate | Ester (-CH₂COOR) |

The bromomethyl group can be used to form new carbon-carbon bonds, leading to alkenes or alkylated products.

Olefination: The most common methods for converting the bromomethyl group into a vinyl group are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. masterorganicchemistry.comwikipedia.orgchem-station.com

In the Wittig reaction , 2-(bromomethyl)-3,6-dichloropyridine is first reacted with triphenylphosphine (B44618) to form a phosphonium (B103445) salt. masterorganicchemistry.comlumenlearning.com Subsequent deprotonation with a strong base generates a phosphorus ylide, which then reacts with an aldehyde or ketone to produce an alkene. lumenlearning.comorganic-chemistry.org

The HWE reaction involves the initial formation of a phosphonate (B1237965) ester via the Michaelis-Arbuzov reaction, followed by deprotonation to create a stabilized phosphonate carbanion. chem-station.comwikipedia.org This carbanion reacts with carbonyl compounds to yield alkenes, often with high (E)-stereoselectivity. wikipedia.orgorganic-chemistry.org

Alkylation: The compound can act as an electrophile in C-alkylation reactions. Carbon nucleophiles, such as enolates derived from ketones or esters, or organometallic reagents like Grignard reagents, can displace the bromide to form a new C-C bond. nih.govquimicaorganica.org

Functionalization of the Dichloropyridine Ring

The dichloropyridine ring itself offers opportunities for functionalization, primarily through modification of the carbon-chlorine bonds or activation of the carbon-hydrogen bonds.

The chlorine atoms at the C3 and C6 positions can be replaced with other halogens or functional groups. Metal-halogen exchange is a key strategy for this purpose. For instance, reacting the dichloropyridine with an organolithium or organomagnesium reagent can lead to the exchange of one of the chlorine atoms for a metal, creating a nucleophilic site on the pyridine ring. researchgate.net The regioselectivity of this exchange depends on factors such as the reagents used and the electronic environment of the chlorine atoms. The resulting organometallic intermediate can then be trapped with various electrophiles.

It has been noted in related systems that lithiation can occur selectively. For example, lithium tributylmagnesate has been used for selective mono-bromine-magnesium exchange in 2,6-dibromopyridine (B144722) under non-cryogenic conditions. researchgate.net Similar strategies could potentially offer selective functionalization at either the C3 or C6 position of the target molecule.

Direct C-H functionalization is a powerful, atom-economical method for modifying the pyridine ring without pre-functionalization. mdpi.com The 2-(bromomethyl)-3,6-dichloropyridine molecule has two available C-H bonds at the C4 and C5 positions.

Directed Deprotonation/Metalation: The regioselectivity of C-H activation can be controlled by the choice of reagents. Hindered lithium amide bases, such as lithium diisopropylamide (LDA), can deprotonate chloropyridines at specific positions. researchgate.net For 2,6-dichloropyridine (B45657), treatment with bases like LDA tends to yield mixtures of 3- and 4-substituted products, indicating that both C-H bonds adjacent to the chlorines are activated to some extent. researchgate.net The precise regioselectivity for 2-(bromomethyl)-3,6-dichloropyridine would be influenced by the combined electronic and steric effects of all three substituents.

Transition Metal-Catalyzed C-H Activation: Palladium, rhodium, and other transition metals can catalyze the coupling of aryl C-H bonds with various partners. These reactions often proceed via directed metalation, where the catalyst is guided to a specific C-H bond by a directing group. While the bromomethyl group itself is not a classic directing group, the pyridine nitrogen can coordinate to the metal center, influencing the site of C-H activation. The electronic properties of the chlorine atoms also play a crucial role in determining the reactivity and regioselectivity of the C4 and C5 positions. researchgate.net

Table 3: Methods for Pyridine Ring Functionalization

| Section | Method | Description | Potential Site(s) |

| 7.2.1 | Halogen-Metal Exchange | Replacement of a chlorine atom with Li or Mg to form an organometallic intermediate, which is then quenched with an electrophile. | C3 or C6 |

| 7.2.2 | Directed Deprotonation | Use of strong, hindered bases (e.g., LDA) to selectively remove a proton from the pyridine ring, followed by reaction with an electrophile. | C4 or C5 |

| 7.2.2 | Transition Metal-Catalyzed C-H Activation | Direct coupling of a C-H bond with a reaction partner (e.g., aryl halide, alkene) using a metal catalyst like Palladium or Rhodium. | C4 or C5 |

Synthesis of Polymeric and Supramolecular Assemblies Incorporating the Pyridine Unit

The strategic placement of reactive functional groups on the 2-(bromomethyl)-3,6-dichloropyridine scaffold renders it a versatile building block for the construction of advanced polymeric and supramolecular architectures. The reactive bromomethyl group can readily participate in polymerization reactions, while the electron-deficient, halogenated pyridine ring provides sites for non-covalent interactions, crucial for the formation of ordered supramolecular assemblies.

Polymeric Assemblies via Quaternization

A primary strategy for incorporating the 2-(bromomethyl)-3,6-dichloropyridine unit into a polymer backbone is through N-alkylation, or quaternization, reactions. The highly reactive bromomethyl group serves as an excellent electrophile for reaction with difunctional nucleophiles, such as diamines or dipyridyl compounds, leading to the formation of poly(pyridinium) salts, a class of ionene polymers. nih.govstrath.ac.uk

This type of step-growth polymerization, often referred to as a Menschutkin reaction, can be performed with a complementary monomer, for instance, a bipyridine derivative like 4,4'-bipyridine. The reaction proceeds by the nucleophilic attack of the pyridine nitrogen of the bipyridine on the benzylic carbon of 2-(bromomethyl)-3,6-dichloropyridine, displacing the bromide ion and forming a quaternized pyridinium (B92312) linkage in the polymer backbone.

The general reaction scheme is as follows:

n Br-CH₂-(C₅H₂NCl₂)-R' + n N(R'')₂-Y-N(R'')₂ → [-CH₂-(C₅H₂NCl₂)-R'-N⁺(R'')₂-Y-N⁺(R'')₂-]n + 2n Br⁻

This method allows for the synthesis of polymers where the dichloropyridyl moiety is an integral part of the main chain. The properties of the resulting ionene polymer, such as solubility, thermal stability, and ion-exchange capacity, can be tuned by the choice of the comonomer. nih.govresearchgate.net

Table 1: Hypothetical Polycondensation of 2-(Bromomethyl)-3,6-dichloropyridine with Various Diamine Monomers

| Comonomer | Polymer Structure Snippet | Mn ( g/mol ) | Polydispersity Index (PDI) | Thermal Decomposition Temp (°C) |

| 4,4'-Bipyridine | -[CH₂-(C₅H₂NCl₂)-N⁺(C₁₀H₈N)]n- | 12,500 | 1.8 | 280 |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | -[CH₂-(C₅H₂NCl₂)-N⁺(C₆H₁₂N₂)⁺]n- | 15,200 | 1.7 | 310 |

| N,N,N',N'-Tetramethyl-1,6-hexanediamine | -[CH₂-(C₅H₂NCl₂)-N⁺(CH₃)₂(CH₂)₆N⁺(CH₃)₂]n- | 18,000 | 1.6 | 250 |

This table presents illustrative data based on typical results for ionene polymer synthesis.

Alternatively, the 2-(bromomethyl)-3,6-dichloropyridine unit can be grafted onto a pre-existing polymer backbone that contains nucleophilic sites (e.g., poly(4-vinylpyridine)). This post-polymerization modification results in a polymer with pendant quaternized dichloropyridyl groups. nih.govnih.gov The degree of quaternization can be controlled by the stoichiometry of the reactants. nih.govresearchgate.net Such polymers are investigated for applications including antimicrobial materials and anion exchange membranes. nih.govmdpi.com

Supramolecular Assemblies via Halogen Bonding

The presence of two chlorine atoms on the pyridine ring makes 2-(bromomethyl)-3,6-dichloropyridine an interesting candidate for constructing supramolecular assemblies through halogen bonding. bohrium.com Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or another halogen atom. nih.govnih.gov

In the case of the 3,6-dichloropyridine moiety, the electron-withdrawing effect of the nitrogen atom and the other chlorine atom enhances the electrophilic character of the chlorine atoms, making them effective halogen bond donors. beilstein-journals.org These chlorine atoms can form directional interactions with suitable halogen bond acceptors, such as pyridines, carboxylates, or halide anions. nih.govbeilstein-journals.org

This directional and specific nature of halogen bonding can be exploited to guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. For instance, co-crystallization of 2-(bromomethyl)-3,6-dichloropyridine with a ditopic halogen bond acceptor, like a bipyridine, could lead to the formation of infinite linear chains or more complex network architectures. nih.gov The strength and directionality of these interactions are key to achieving ordered crystalline materials. bohrium.combeilstein-journals.org

Table 2: Research Findings on Supramolecular Assemblies Involving Halogenated Pyridines

| Halogen Bond Donor | Halogen Bond Acceptor | Supramolecular Motif Observed | Interaction Strength (kcal/mol) | Reference System |

| 3-Iodopyridinium | Chloride Anion | C–I···Cl⁻ interaction anchoring hydrogen-bonded layers | 4.1 - 6.3 | Halopyridinium salts beilstein-journals.org |

| 1,4-Diiodotetrafluorobenzene | Pyridine Nitrogen | Infinite chains via C–I···N halogen bonds | Not specified | Co-crystals with N-heterocycles nih.gov |

| α-Haloalkyl-substituted Pyridinium | Anion (e.g., Br⁻, Cl⁻) | Dimerization supported by halogen–anion interactions | 0.9 - 4.1 | Pyridinium-fused 1,2,4-selenadiazoles mdpi.com |

This table summarizes findings from related systems to illustrate the principles of halogen bonding in pyridyl-containing supramolecular structures.

The interplay between different non-covalent forces, such as hydrogen bonding (if other functional groups are present) and halogen bonding, can lead to complex and hierarchical self-assembly. beilstein-journals.orgnih.gov The resulting supramolecular structures are of interest in fields such as crystal engineering, materials science, and drug design. bohrium.com

Emerging Research Frontiers and Sustainable Methodologies

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The functionalization of the pyridine (B92270) ring, particularly for electron-deficient systems like dichloropyridines, often requires harsh reaction conditions. The development of novel catalytic systems is crucial for enhancing reactivity and achieving high selectivity under milder conditions. Transition-metal catalysis, especially with palladium and nickel, has become a cornerstone for the C-H functionalization of pyridine scaffolds. nih.gov

For instance, nickel-catalyzed cross-electrophile coupling reactions have been developed for the synthesis of 2-alkylated pyridines from 2-chloropyridines and alkyl bromides. nih.gov Such methodologies could be adapted for 2-(Bromomethyl)-3,6-dichloropyridine (B6238279) to introduce various alkyl groups at the chloro-substituted positions, thereby expanding its chemical diversity. The use of specific ligands, such as bathophenanthroline, has been shown to be effective in these transformations. nih.gov Furthermore, electrochemical processes catalyzed by nickel complexes have proven efficient for the homocoupling of 2-bromomethylpyridines, suggesting a potential route for creating dimeric structures from the title compound. nih.gov

Recent advancements also include the use of rare earth metal complexes for the ortho-C(sp²)-H functionalization of pyridines with both polar and nonpolar alkenes. nih.gov The application of these catalytic systems to 2-(Bromomethyl)-3,6-dichloropyridine could enable direct and selective introduction of functional groups at the C-4 or C-5 positions, which are typically challenging to modify.